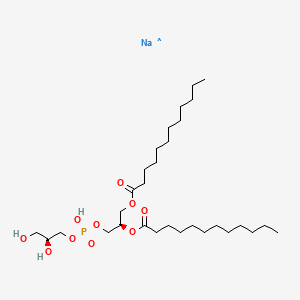
CID 171714205
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 171714205” is known as Sodium Tetrapropylborate. It is an ionic organoboron compound used primarily as a derivatization reagent for chromatography of organometallic pollutants. This compound is a white hygroscopic powder that is stable in aqueous solution but pyrophoric in air. It can be stored as a solution in tetrahydrofuran for multiple weeks .
Méthodes De Préparation
Sodium Tetrapropylborate is synthesized through the propylation of boron trifluoride diethyl etherate with propylmagnesium bromide, yielding tripropylborane. The reaction is as follows:
BF3⋅(C2H5)2O+3C3H7MgBr→B(C3H7)3+3MgBrF+(C2H5)2O
Tripropylborane can then react with propylsodium or with 1-chloropropane and sodium metal to yield Sodium Tetrapropylborate .
Analyse Des Réactions Chimiques
Sodium Tetrapropylborate undergoes several types of chemical reactions, including:
- It can react with organotin, organomercury, and organolead compounds to form propylated derivatives. For example:
Substitution Reactions: R4−n(Sn,Pb)n++n NaB(C3H7)4↔R4−n(Sn,Pb)(C3H7)n+n B(C3H7)3+n Na+
Oxidation and Reduction Reactions: These reactions are less common for Sodium Tetrapropylborate due to its stability in aqueous solutions.
Applications De Recherche Scientifique
Sodium Tetrapropylborate is widely used in scientific research, particularly in:
Environmental Chemistry: It is used for the derivatization of organometallic pollutants to make them volatile for gas chromatography.
Analytical Chemistry: It helps in the analysis of organomercury, organolead, and organotin compounds in environmental samples.
Industrial Applications:
Mécanisme D'action
The primary mechanism of action for Sodium Tetrapropylborate involves its role as a derivatization reagent. It reacts with organometallic compounds to form propylated derivatives, which are more volatile and can be analyzed using gas chromatography. This reaction helps in the identification and quantification of organometallic pollutants in environmental samples .
Comparaison Avec Des Composés Similaires
Sodium Tetrapropylborate is unique compared to other similar compounds such as Sodium Tetraphenylborate and Sodium Tetraethylborate due to its specific use in the propylation of organometallic compounds. While Sodium Tetraphenylborate and Sodium Tetraethylborate are used for similar purposes, the propyl groups introduced by Sodium Tetrapropylborate are less common in pollutants, making it more effective for certain analytical applications .
Similar Compounds
- Sodium Tetraphenylborate
- Sodium Tetraethylborate
- Sodium Tetramethylborate
Propriétés
Formule moléculaire |
C30H59NaO10P |
|---|---|
Poids moléculaire |
633.7 g/mol |
InChI |
InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/t27-,28+;/m0./s1 |
Clé InChI |
GCBAALKUJZFPET-DUZWKJOOSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCC.[Na] |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


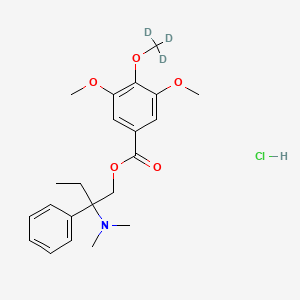
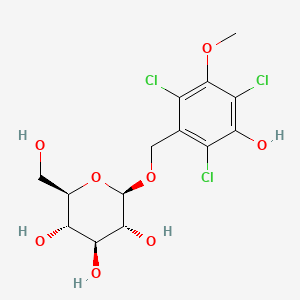
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
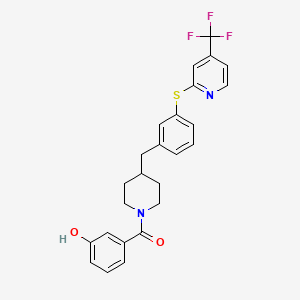

![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
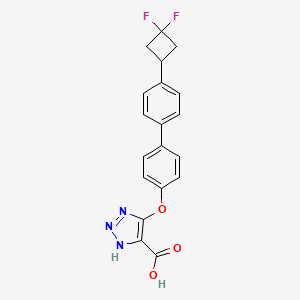

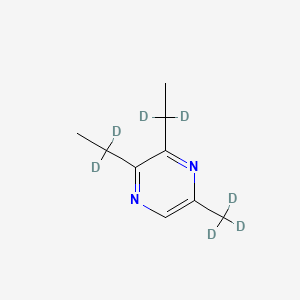
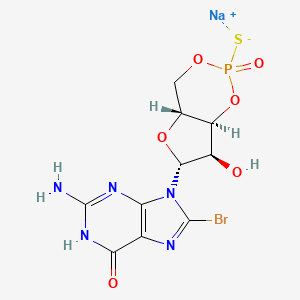
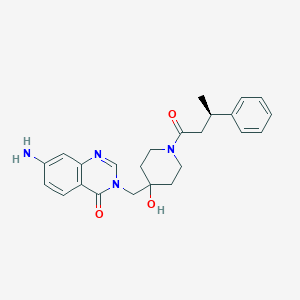
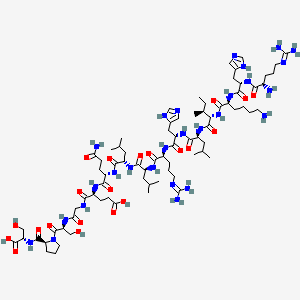
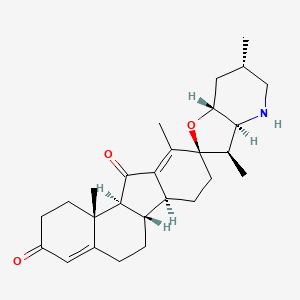
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
